molecular formula C8H6N2O3S B303326 4-nitro-6-methoxy-1,3-benzothiazole

4-nitro-6-methoxy-1,3-benzothiazole

Cat. No.: B303326
M. Wt: 210.21 g/mol
InChI Key: YHRYBRPGZGGMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-6-methoxy-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with methoxy and nitro groups. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-6-methoxy-1,3-benzothiazole typically involves the nitration of 6-methoxy-1,3-benzothiazole. One common method includes the reaction of 6-methoxy-1,3-benzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-nitro-6-methoxy-1,3-benzothiazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

    Reduction: 6-Methoxy-4-amino-1,3-benzothiazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

4-nitro-6-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 4-Methoxy-6-nitro-1,3-benzothiazole
  • 6-Methoxy-2-nitro-1,3-benzothiazole
  • 4-Nitro-6-methoxy-1,3-benzothiazole

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

6-methoxy-4-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O3S/c1-13-5-2-6(10(11)12)8-7(3-5)14-4-9-8/h2-4H,1H3

InChI Key

YHRYBRPGZGGMNR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])N=CS2

Canonical SMILES

COC1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-]

Origin of Product

United States

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